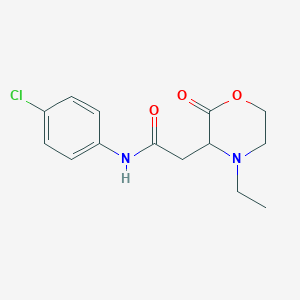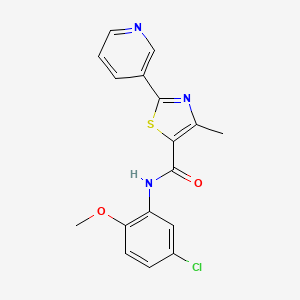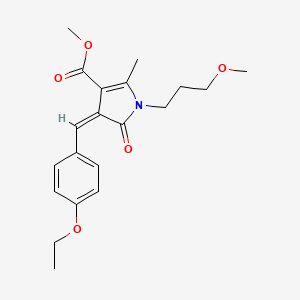![molecular formula C16H28NOP B4842462 2-[(dibutylphosphoryl)methyl]-N-methylaniline](/img/structure/B4842462.png)
2-[(dibutylphosphoryl)methyl]-N-methylaniline
Vue d'ensemble
Description
2-[(dibutylphosphoryl)methyl]-N-methylaniline, also known as DMMP, is a chemical compound that has found significant applications in scientific research. It is a colorless, odorless liquid that is soluble in water and organic solvents. DMMP is a precursor to the nerve agent Sarin and is used as a simulant for chemical warfare agents. However, in
Mécanisme D'action
2-[(dibutylphosphoryl)methyl]-N-methylaniline acts as a cholinesterase inhibitor, which means it inhibits the activity of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. Inhibition of this enzyme leads to the accumulation of acetylcholine, which results in the overstimulation of the nervous system, leading to convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
2-[(dibutylphosphoryl)methyl]-N-methylaniline has been shown to cause a decrease in the activity of acetylcholinesterase in the brain, which leads to an increase in the concentration of acetylcholine. This results in the overstimulation of the nervous system, leading to convulsions, respiratory failure, and ultimately death. 2-[(dibutylphosphoryl)methyl]-N-methylaniline has also been shown to cause oxidative stress and inflammation in various organs, including the liver, kidney, and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(dibutylphosphoryl)methyl]-N-methylaniline in lab experiments is its stability and ease of handling. It is a stable compound that can be stored for long periods without degradation. 2-[(dibutylphosphoryl)methyl]-N-methylaniline is also relatively inexpensive and readily available, making it an ideal model compound for the study of chemical warfare agents. However, one of the limitations of using 2-[(dibutylphosphoryl)methyl]-N-methylaniline is that it is not a true chemical warfare agent and may not accurately represent the behavior of actual chemical warfare agents in real-world scenarios.
Orientations Futures
There are several future directions for the study of 2-[(dibutylphosphoryl)methyl]-N-methylaniline and its applications in scientific research. One area of research is the development of more sensitive and selective sensors for the detection of chemical warfare agents. Another area of research is the development of more effective decontamination methods for the removal of chemical warfare agents. Additionally, the use of 2-[(dibutylphosphoryl)methyl]-N-methylaniline in the study of the mechanisms of action of nerve agents and the development of antidotes for nerve agent poisoning is an area of ongoing research.
Conclusion:
In conclusion, 2-[(dibutylphosphoryl)methyl]-N-methylaniline is a chemical compound that has found significant applications in scientific research. It is a stable and readily available compound that is used as a model compound for the study of chemical warfare agents. 2-[(dibutylphosphoryl)methyl]-N-methylaniline acts as a cholinesterase inhibitor and has been shown to cause oxidative stress and inflammation in various organs. Future research directions for 2-[(dibutylphosphoryl)methyl]-N-methylaniline include the development of more sensitive sensors, more effective decontamination methods, and the study of the mechanisms of action of nerve agents and the development of antidotes for nerve agent poisoning.
Applications De Recherche Scientifique
2-[(dibutylphosphoryl)methyl]-N-methylaniline has been extensively used in scientific research as a model compound for the study of chemical warfare agents. It is used to simulate the behavior of nerve agents such as Sarin, which makes it an important tool in the development of detection and decontamination methods. 2-[(dibutylphosphoryl)methyl]-N-methylaniline has also been used in the development of sensors for the detection of chemical warfare agents.
Propriétés
IUPAC Name |
2-(dibutylphosphorylmethyl)-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NOP/c1-4-6-12-19(18,13-7-5-2)14-15-10-8-9-11-16(15)17-3/h8-11,17H,4-7,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFREELZRRZRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(CCCC)CC1=CC=CC=C1NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(dibutylphosphoryl)methyl]-N-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-fluorophenyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4842380.png)

![N-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4842385.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4842410.png)


![5-(3-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4842440.png)
![5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile](/img/structure/B4842444.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4842447.png)
methanone](/img/structure/B4842455.png)
![6-(4-chlorophenyl)-2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4842464.png)
![1-allyl-5-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1H-tetrazole](/img/structure/B4842470.png)
